molecular formula C10H9NO4 B1386626 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid CAS No. 1092352-41-4

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Cat. No.: B1386626
CAS No.: 1092352-41-4
M. Wt: 207.18 g/mol
InChI Key: RPOUWCXCBDMKRO-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a complex organic compound belonging to the benzoxazine family This compound features a benzene ring fused to an oxazine ring, with a carboxylic acid group and a methyl group attached to the structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid typically involves multiple steps, starting with the reaction of 2-aminophenol with formaldehyde and an appropriate carboxylic acid derivative. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the benzoxazine ring.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to the formation of various derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is utilized in the study of enzyme inhibitors and receptor antagonists. Its structural complexity makes it a valuable tool for probing biological systems.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives may exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other colorants. Its unique chemical properties make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism by which 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

  • 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

  • 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

  • 3,4-Dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid

Uniqueness: 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact differently with biological targets compared to its analogs.

Properties

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-5-9(12)11-7-3-2-6(10(13)14)4-8(7)15-5/h2-5H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOUWCXCBDMKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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